molecular formula C13H10FNO B1330860 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 3382-62-5

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Cat. No.: B1330860
CAS No.: 3382-62-5
M. Wt: 215.22 g/mol
InChI Key: COFLOZFCNFCJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(4-fluorophenyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLOZFCNFCJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425188
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-62-5
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[[(4-Fluorophenyl)imino]methyl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of the keto-enol tautomerism observed in 4-Fluoro-N-salicylideneaniline?

A1: 4-Fluoro-N-salicylideneaniline exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers. Theoretical calculations, including proton transfer scan calculations in various media, indicate that the enol form is more dominant than the keto form both in solid state and in various solvents. [] This dominance of the enol form has implications for the compound's reactivity and potential biological activity.

Q2: What do the spectroscopic and computational studies reveal about the electronic structure and potential applications of 4-Fluoro-N-salicylideneaniline?

A2: Spectroscopic techniques like FT-IR and UV-Vis spectroscopy, combined with Density Functional Theory (DFT) calculations, provide valuable insights into the molecular and electronic structure of 4-Fluoro-N-salicylideneaniline. [] These studies allow for the assignment of vibrational modes and analysis of electronic transitions, aiding in understanding its photophysical properties. Furthermore, DFT calculations reveal that the compound possesses a good first-order hyperpolarizability, suggesting its potential application in nonlinear optical (NLO) devices. [] NLO materials are crucial for various technological advancements, including optical switching, data storage, and telecommunications.

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